N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-methyl-4-(methylamino)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13(4)16(14,15)11-7-5-10(12-3)6-8-11/h5-9,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMJRABVFFJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide, also known by its CAS number 1094377-22-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a benzene ring with methyl and propan-2-yl substituents. Its molecular formula is C12H18N2O2S, with a molecular weight of approximately 250.35 g/mol. The structure can be represented as follows:
The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate. This inhibition leads to the disruption of DNA and RNA synthesis in bacteria, making sulfonamides effective antimicrobial agents. Additionally, recent studies have suggested that certain sulfonamide derivatives may have cardiovascular effects, particularly in modulating perfusion pressure and coronary resistance through interactions with calcium channels .
Antimicrobial Activity
Sulfonamides are primarily known for their antibacterial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's effectiveness varies based on the specific bacterial species and environmental conditions.
Cardiovascular Effects
Research indicates that derivatives of benzene sulfonamides can influence cardiovascular parameters. In one study using isolated rat heart models, compounds similar to this compound were shown to decrease perfusion pressure and coronary resistance over time . This suggests potential therapeutic applications in managing cardiovascular conditions.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound along with other sulfonamide derivatives. The following table summarizes the findings:
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| This compound | 0.001 | Decrease | Decrease |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Moderate Decrease | No significant change |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Significant Decrease | Significant Decrease |
Note: Each entry represents mean ± S.E from multiple experiments .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties using tools like SwissADME and ADMETlab . These models suggest favorable permeability characteristics across various cell lines, indicating potential efficacy in clinical settings.
Scientific Research Applications
Antimicrobial Activity
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide falls within the sulfonamide class, which is known for its antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections. Research indicates that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, which could be explored further in drug development .
Anti-inflammatory Properties
Sulfonamides have been studied for their anti-inflammatory effects. There is evidence suggesting that compounds similar to this compound can reduce inflammation in various models of disease, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .
Potential in Cancer Therapy
Recent studies have indicated that sulfonamide derivatives may possess anticancer properties. The ability of this compound to modulate cellular pathways involved in cancer progression is an area of active research. Investigations into its effects on tumor cell lines could provide insights into its viability as an adjunct therapy in oncology .
Polymer Chemistry
The sulfonamide functional group can be utilized in polymer synthesis, particularly in creating polymers with enhanced thermal stability and solubility. The incorporation of this compound into polymer matrices may lead to materials with improved mechanical properties and chemical resistance, making them suitable for various industrial applications .
Catalysis
This compound can also serve as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to donate protons due to the sulfonamide group allows it to participate in acid-base catalysis, facilitating various transformations in organic chemistry .
Case Studies
Comparison with Similar Compounds
N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a)
- Structure : Features allyl (prop-2-en-1-yl) and butenyl (but-3-en-1-yl) groups on the sulfonamide nitrogens, compared to methyl/isopropyl in the target compound.
- Synthesis : Prepared via NaH-mediated alkylation in DMF at 80°C, highlighting the use of strong bases for sulfonamide functionalization .
- The target compound’s saturated alkyl groups may enhance stability and reduce reactivity.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure: Contains two azide (-N₃) groups, enabling click chemistry applications, unlike the non-reactive alkyl groups in the target compound.
- Synthesis : Derived from nucleophilic substitution of O-tosyl groups with azides, a route distinct from alkylation strategies used for simpler sulfonamides .
- Key Differences : Azide groups confer high reactivity (e.g., in Huisgen cycloaddition), making this compound a bi-triazole precursor. The target compound lacks such functional versatility but may offer better shelf stability.
Encorafenib (Kinase Inhibitor)
- Structure : A complex molecule incorporating a pyrazole ring, methanesulfonamido group, and tetrahydrofuran moiety, contrasting with the target compound’s simplicity.
- Pharmacological Relevance : Binds kinases via multiple interaction sites, whereas the target compound’s minimal structure may limit such specificity .
- Key Differences : Molecular weight (540 Da vs. ~280 Da for the target compound) and hydrophobicity differ significantly, impacting bioavailability and metabolic pathways.
Functional and Application Differences
- Pharmaceutical Potential: Complex derivatives like encorafenib and conteltinibum () target specific enzymes due to extended aromatic systems and heterocycles. The target compound’s simpler structure may serve as an intermediate or modulator in smaller molecule drug design.
- Synthetic Utility : Allyl- and azide-substituted sulfonamides (–3) are specialized for cyclization or bioconjugation, whereas the target compound’s alkyl groups are more suited for traditional alkylation or amidation reactions.
- Safety Profile : Azide-containing compounds require careful handling due to explosive risks, whereas the target compound’s stability aligns with safer laboratory practices .
Preparation Methods
General Synthetic Strategy
The preparation of N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide generally follows a sequence of:
- Formation of the sulfonamide core by reaction of substituted amines with sulfonyl chlorides.
- Selective N-methylation of the sulfonamide nitrogen.
- Introduction of the N-(propan-2-yl) substituent via alkylation.
- Purification and structural confirmation using chromatographic and spectroscopic techniques.
Sulfonamide Formation
The initial and critical step involves coupling an appropriate amine with a benzene sulfonyl chloride derivative under controlled conditions:
- Reagents and Conditions : Reaction of an amine (e.g., methylamino-substituted aniline or its derivatives) with 4-(methylamino)benzene-1-sulfonyl chloride or analogous sulfonyl chlorides.
- Bases Used : Triethylamine (TEA), N-methylmorpholine (NMM), or diisopropylethylamine (DIEA) serve as bases to neutralize the hydrochloric acid generated.
- Solvents : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Temperature : Typically room temperature to 50°C, reaction times from 1 to 24 hours depending on substrate reactivity.
This step yields the sulfonamide intermediate with high selectivity and yield (Patents WO2009124962A2, US20060252943A1).
Selective N-Methylation of Sulfonamide Nitrogen
Selective methylation of the sulfonamide nitrogen is a crucial step to obtain the N-methyl derivative without over-alkylation or side reactions:
- Protection Strategies : Use of o-nitrobenzenesulfonamide (o-NBS) protection allows selective methylation on the sulfonamide nitrogen while protecting other amine functionalities.
- Bases and Catalysts : Strong guanidinium bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are employed for effective deprotonation and methylation.
- Alkylating Agents : Methyl iodide or methyl p-nitrobenzenesulfonate are commonly used methylating agents.
- Reaction Conditions : Reactions are typically conducted under mild conditions to prevent epimerization or decomposition, often at room temperature.
- Phase-Transfer Catalysts : Triethylbenzylammonium chloride (TEBA) can be used to facilitate alkylation in heterogeneous systems with potassium carbonate as the base.
This approach achieves high yields (up to 90%) and selectivity for N-methylation in solution or solid-phase synthesis (Monash University research).
Purification and Characterization
- Purification : Chromatographic methods such as high-performance liquid chromatography (HPLC) are used to isolate the pure compound.
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the molecular structure and substitution pattern.
- Yield Optimization : Reaction parameters including solvent choice, temperature, and reagent equivalents are optimized to maximize yield and minimize impurities.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonamide formation | Amine + 4-(methylamino)benzene-1-sulfonyl chloride, TEA, DCM, RT-50°C, 1-24 h | Formation of sulfonamide core | 80-95 | Mild conditions prevent side reactions |
| Selective N-methylation | Methyl iodide, MTBD base, TEBA (optional), K2CO3, DMF, RT | N-methylation of sulfonamide N | 85-90 | o-NBS protection enhances selectivity |
| N-(Propan-2-yl) alkylation | Isopropyl halide, K2CO3 or NaH, DMF, -20 to 100°C, several hours | Introduction of isopropyl group | 75-90 | Controlled temperature for selectivity |
| Purification | HPLC, recrystallization | Isolation of pure compound | - | Confirmed by NMR, MS |
Research Findings and Practical Notes
- The use of o-NBS as a protecting group for sulfonamides allows selective methylation without affecting other amine groups, which is critical in complex molecules containing multiple nucleophilic sites.
- Guanidinium bases like MTBD provide superior yields and selectivity compared to weaker bases, facilitating cleaner methylation reactions.
- Phase-transfer catalysts such as TEBA enable the use of inorganic bases like potassium carbonate in alkylation steps, improving reaction efficiency and reducing side products.
- Reaction monitoring by HPLC and NMR ensures the control of reaction progress and purity, which is essential for pharmaceutical applications.
- The choice of solvent and temperature is crucial to balance reaction rate and selectivity, especially in the alkylation steps where over-alkylation or side reactions can occur.
Q & A
Basic Research Question
- Methylamino group : Increases water solubility via hydrogen bonding but may reduce membrane permeability.
- Isopropyl group : Enhances lipophilicity (LogP ~2.8), improving blood-brain barrier penetration.
Solubility is quantified using shake-flask methods (aqueous buffer at pH 7.4), while bioavailability is assessed via Caco-2 cell permeability assays .
What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?
Advanced Research Question
SAR studies focus on:
- Substituent variation : Replacing the isopropyl group with cyclopropyl (as in ) increases steric bulk, improving target selectivity.
- Bioisosteric replacement : Exchanging the benzene ring with pyrimidine (e.g., ) maintains aromatic interactions while altering metabolic stability.
- Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (aromatic rings) for activity .
How is regioselectivity achieved in sulfonamide functionalization reactions?
Advanced Research Question
Regioselectivity is controlled via:
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
- Catalytic systems : EtZn catalyzes intramolecular hydroamination of alkynyl sulfonamides, favoring 5-endo-dig cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
